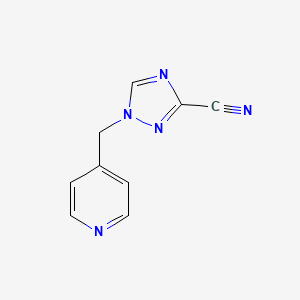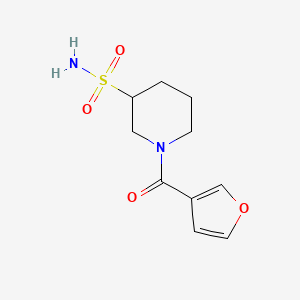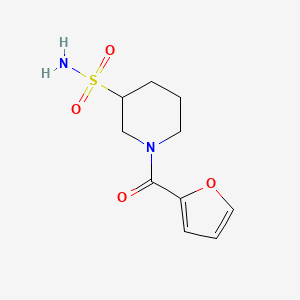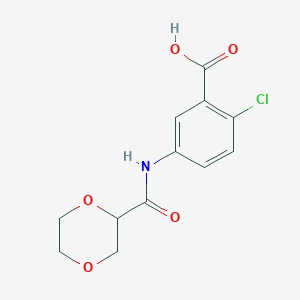
1-(Pyridin-4-ylmethyl)-1,2,4-triazole-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Pyridin-4-ylmethyl)-1,2,4-triazole-3-carbonitrile, also known as P4C, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. P4C belongs to the class of triazole derivatives, which have been extensively studied for their biological and pharmacological properties. In
Aplicaciones Científicas De Investigación
1-(Pyridin-4-ylmethyl)-1,2,4-triazole-3-carbonitrile has been shown to exhibit a wide range of biological and pharmacological activities, making it a promising candidate for drug development. Some of the scientific research applications of this compound include:
1. Anticancer activity: this compound has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells.
2. Antimicrobial activity: this compound has been shown to exhibit potent antimicrobial activity against various bacterial and fungal strains.
3. Anti-inflammatory activity: this compound has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
4. Antioxidant activity: this compound has been shown to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress.
Mecanismo De Acción
The mechanism of action of 1-(Pyridin-4-ylmethyl)-1,2,4-triazole-3-carbonitrile is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division. This compound has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory cytokines. Additionally, this compound has been shown to modulate the activity of various signaling pathways, including the PI3K/Akt and MAPK pathways.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, including:
1. Induction of apoptosis: this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
2. Inhibition of cell proliferation: this compound has been shown to inhibit the proliferation of cancer cells by arresting the cell cycle at various stages.
3. Modulation of gene expression: this compound has been shown to modulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation.
4. Reduction of oxidative stress: this compound has been shown to reduce oxidative stress by scavenging free radicals and increasing the activity of antioxidant enzymes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(Pyridin-4-ylmethyl)-1,2,4-triazole-3-carbonitrile has several advantages and limitations for lab experiments. Some of the advantages include:
1. Potent activity: this compound exhibits potent activity against various biological targets, making it a promising candidate for drug development.
2. Low toxicity: this compound has been shown to exhibit low toxicity in animal studies, indicating its potential as a safe and effective therapeutic agent.
3. Easy synthesis: this compound can be synthesized using a relatively simple and straightforward method, making it accessible to researchers.
Some of the limitations of this compound include:
1. Limited stability: this compound is relatively unstable and can degrade over time, making it difficult to store and transport.
2. Limited solubility: this compound has limited solubility in water, which can make it difficult to administer in vivo.
3. Limited bioavailability: this compound has limited bioavailability, meaning that it may not be absorbed efficiently by the body.
Direcciones Futuras
There are several future directions for research on 1-(Pyridin-4-ylmethyl)-1,2,4-triazole-3-carbonitrile. Some of these include:
1. Optimization of synthesis: Further optimization of the synthesis method for this compound could improve its yield and purity, making it more accessible for research and drug development.
2. Mechanistic studies: Further mechanistic studies could help to elucidate the exact molecular targets and signaling pathways involved in the activity of this compound.
3. In vivo studies: Further in vivo studies could help to evaluate the safety and efficacy of this compound as a therapeutic agent.
4. Formulation development: Further development of formulations for this compound could improve its solubility and bioavailability, making it more suitable for clinical use.
Conclusion:
In conclusion, this compound is a promising candidate for drug development due to its potent biological and pharmacological activities. The synthesis method for this compound is relatively simple and straightforward, and it exhibits low toxicity in animal studies. Further research is needed to elucidate the exact mechanism of action of this compound and to evaluate its safety and efficacy in vivo. Optimization of synthesis and formulation development could improve its accessibility and suitability for clinical use.
Métodos De Síntesis
The synthesis of 1-(Pyridin-4-ylmethyl)-1,2,4-triazole-3-carbonitrile involves the reaction of 4-pyridinemethanol with 4-amino-1,2,4-triazole-3-carbonitrile in the presence of a catalyst. The reaction proceeds via nucleophilic substitution of the hydroxyl group of 4-pyridinemethanol with the amino group of 4-amino-1,2,4-triazole-3-carbonitrile. The resulting product is this compound, which can be purified by recrystallization.
Propiedades
IUPAC Name |
1-(pyridin-4-ylmethyl)-1,2,4-triazole-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N5/c10-5-9-12-7-14(13-9)6-8-1-3-11-4-2-8/h1-4,7H,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMEWCFGKIXPYQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CN2C=NC(=N2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-2-[4-(hydroxymethyl)piperidin-1-yl]acetamide](/img/structure/B7574668.png)



![N-cyclopropyl-N-[(2,4-difluorophenyl)methyl]acetamide](/img/structure/B7574693.png)

![N-cyclopropyl-N-[(3-methylphenyl)methyl]acetamide](/img/structure/B7574698.png)
![N-cyclopropyl-N-[(3-fluorophenyl)methyl]acetamide](/img/structure/B7574701.png)



![N-[1-(2,4-dichlorophenyl)ethyl]-N-methylmethanesulfonamide](/img/structure/B7574743.png)